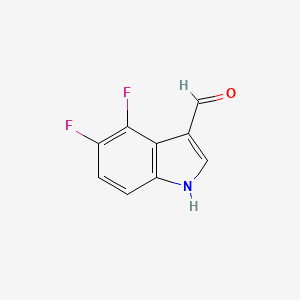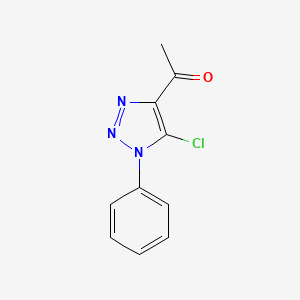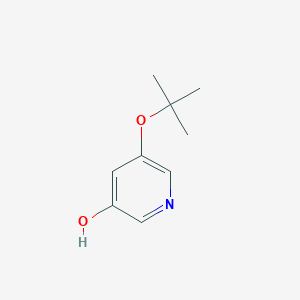
4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C8H14N4O and a molecular weight of 182.23 g/mol It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide typically involves the reaction of enaminones with hydrazines. One common method includes the use of iodine as a catalyst in a cascade reaction between enaminones, hydrazines, and dimethyl sulfoxide (DMSO) in the presence of Selectfluor . The reaction conditions usually involve moderate temperatures and specific stoichiometric ratios to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to meet specific purity and quality standards . The process may include multiple purification steps to remove impurities and achieve the desired product specifications.
化学反応の分析
Types of Reactions
4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions may vary depending on the desired product, but they typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazole derivatives.
科学的研究の応用
4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products
作用機序
The mechanism of action of 4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Some similar compounds include:
- 4-Amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide
- 4-Amino-2-methyl-5-propyl-2H-pyrazole-3-carboxylic acid amide
Uniqueness
4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its tetramethyl substitution provides steric hindrance and electronic effects that influence its reactivity and interactions with biological targets.
特性
分子式 |
C8H14N4O |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
4-amino-N,N,1,5-tetramethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C8H14N4O/c1-5-6(9)7(10-12(5)4)8(13)11(2)3/h9H2,1-4H3 |
InChIキー |
JQUPMKNENFZUPT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C)C(=O)N(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-methoxy-5H-pyrido[4,3-b]indole](/img/structure/B11808558.png)
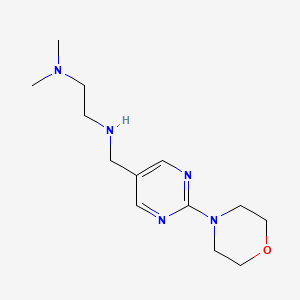

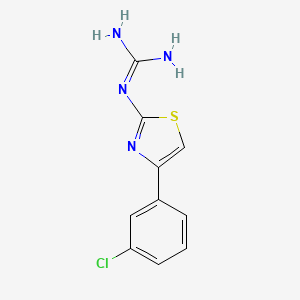
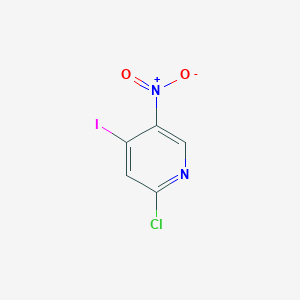
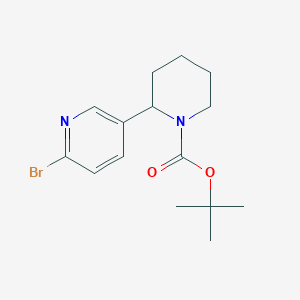
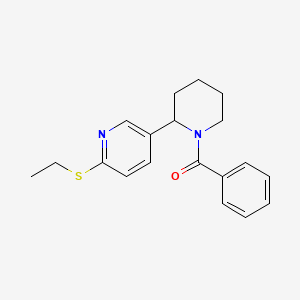



![2-amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide](/img/structure/B11808634.png)
